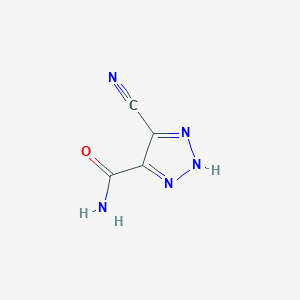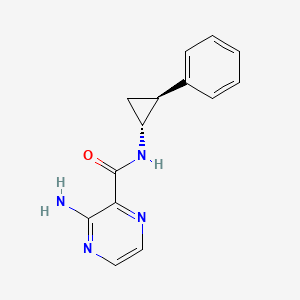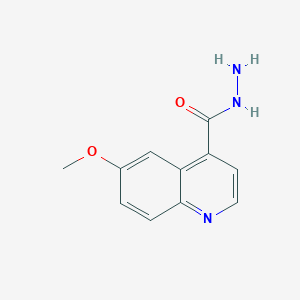
6-Methoxyquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinoline-4-carbohydrazide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The methoxy group at the sixth position and the carbohydrazide group at the fourth position of the quinoline ring contribute to the unique properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carbohydrazide typically involves the reaction of 6-methoxyquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: Substitution reactions can occur at the methoxy group or the carbohydrazide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound can also interact with enzymes and proteins involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
6-Methoxyquinoline: Shares the methoxy group but lacks the carbohydrazide group.
Quinoline-4-carbohydrazide: Lacks the methoxy group but has the carbohydrazide group.
6-Methoxyquinoline-4-carboxylic acid: Has the methoxy group and carboxylic acid group instead of the carbohydrazide group.
Uniqueness: 6-Methoxyquinoline-4-carbohydrazide is unique due to the presence of both the methoxy and carbohydrazide groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
29620-63-1 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-methoxyquinoline-4-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-2-3-10-9(6-7)8(4-5-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
KQOBSWGCAQRNJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


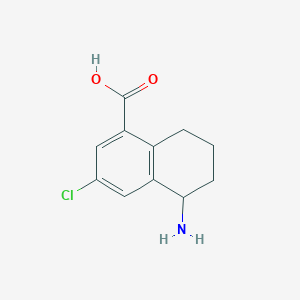
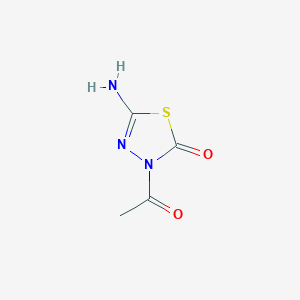
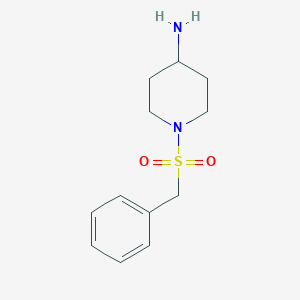
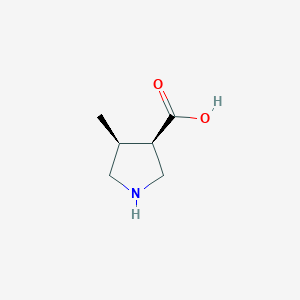
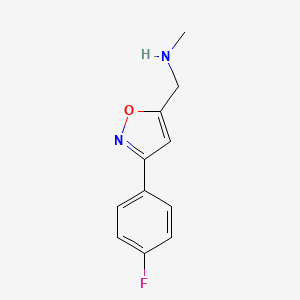
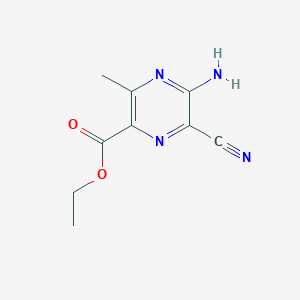
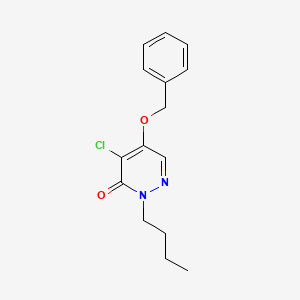
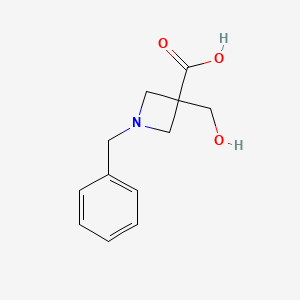
![6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)](/img/structure/B13111505.png)
